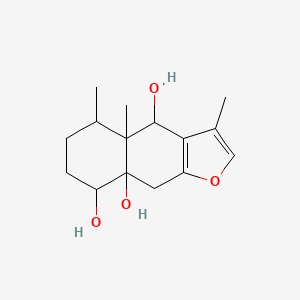
Euryopsol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Euryopsol is a furanoeremophilane sesquiterpene, a type of naturally occurring organic compound It is derived from the plant genus Euryops, which belongs to the Asteraceae family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Euryopsol typically involves the extraction of the compound from the Euryops plant. The process begins with the collection of plant material, followed by drying and grinding. The ground material is then subjected to solvent extraction using organic solvents such as methanol or ethanol. The extract is concentrated and purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction processes. The plant material is processed in bulk, and advanced extraction techniques such as supercritical fluid extraction or microwave-assisted extraction may be employed to enhance yield and efficiency. The extracted compound is then purified using industrial-scale chromatography or crystallization methods.
Chemical Reactions Analysis
Types of Reactions
Euryopsol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.
Properties
CAS No. |
25274-06-0 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
3,4a,5-trimethyl-4,5,6,7,8,9-hexahydrobenzo[f][1]benzofuran-4,8,8a-triol |
InChI |
InChI=1S/C15H22O4/c1-8-7-19-10-6-15(18)11(16)5-4-9(2)14(15,3)13(17)12(8)10/h7,9,11,13,16-18H,4-6H2,1-3H3 |
InChI Key |
IINNMFOYYXXCQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2(C1(C(C3=C(C2)OC=C3C)O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


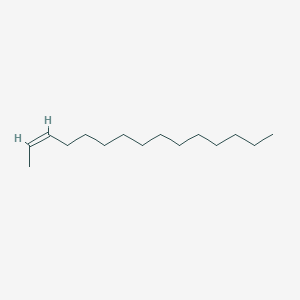
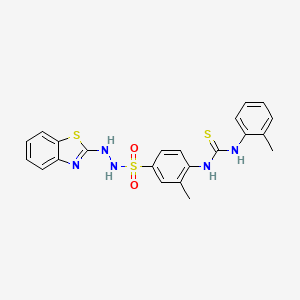
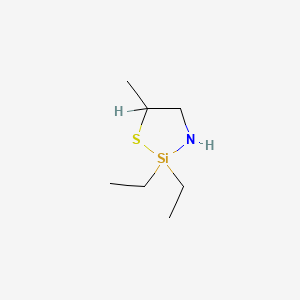

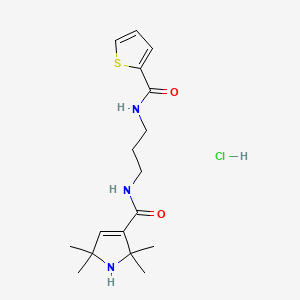
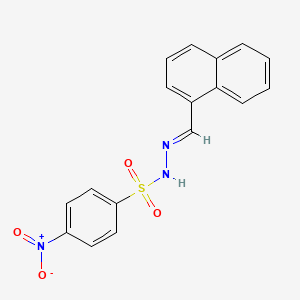
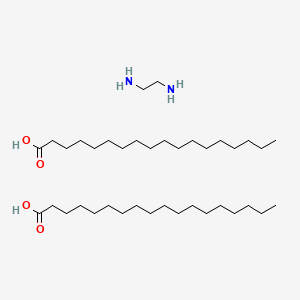
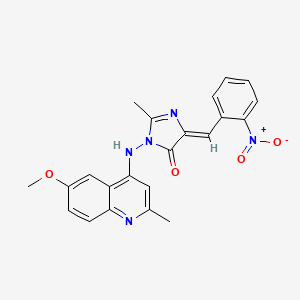
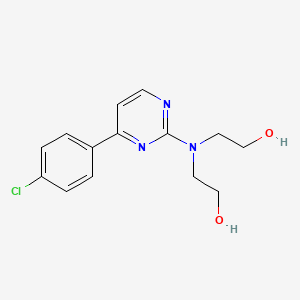
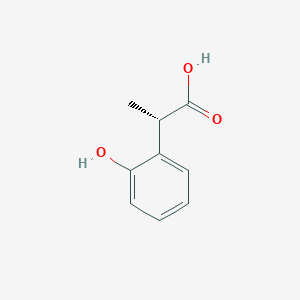
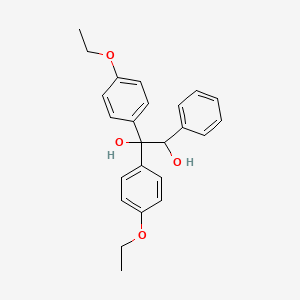
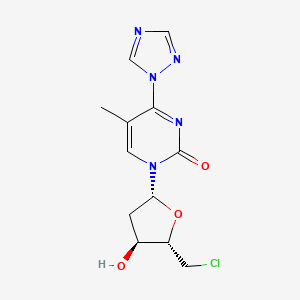
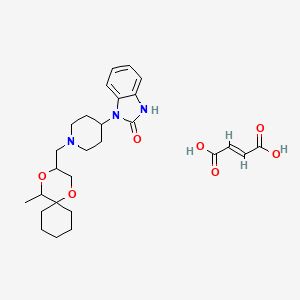
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12710100.png)
